![molecular formula C23H18ClFN2S B2484384 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-92-1](/img/structure/B2484384.png)
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves several chemical techniques and strategies to introduce various functional groups into the isoquinoline core. For example, reactions of N,N-dibenzylamino alcohols with sulfonyl chloride lead to rearranged beta-chloro amines, which are precursors to beta-amino acids, instead of the expected tetrahydroisoquinolines, indicating the complexity and unpredictability of reactions involving these structures (Weber, Kuklinski, & Gmeiner, 2000).
Molecular Structure Analysis
Structural analysis of closely related tetrahydroisoquinoline compounds reveals significant details about their molecular geometry. For example, in one study, the 4-chlorophenyl ring was inclined to the pyridine ring of the isoquinoline group by a specific angle, illustrating the molecule's three-dimensional structure and how molecular interactions can be influenced by the orientation of different groups (Mague et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar tetrahydroisoquinoline derivatives highlights the versatility and reactivity of these compounds. For instance, the copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling with potassium sulfide offers a pathway to synthesize isoquinoline-fused 1,3-benzothiazine scaffolds, showcasing the potential for creating diverse molecular architectures from these backbones (Dang, Zheng, & Liang, 2017).
Physical Properties Analysis
Studies on related compounds have also delved into their physical properties. For example, the crystallographic analysis provides insight into the solid-state structure, including hydrogen bonding patterns and molecular packing, which are crucial for understanding the material properties of these compounds (Celik et al., 2015).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives are profoundly influenced by their functional groups. For example, electrochemical oxidation studies offer insights into the reactivity of these molecules under various conditions, potentially leading to the formation of novel compounds or facilitating specific chemical transformations (Carmody, Sainsbury, & Newton, 1980).
Aplicaciones Científicas De Investigación
Environmental Remediation :
- The enzymatic approach, utilizing enzymes such as laccases, lignin peroxidases, manganese peroxidases, horseradish peroxidases, has shown significant potential in the remediation and degradation of various organic pollutants, including compounds similar to 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. Redox mediators enhance the efficiency of these enzymatic processes, contributing to the treatment of recalcitrant compounds present in industrial wastewater (Husain & Husain, 2007).
Synthetic Organic Chemistry :
- A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain materials, has been developed, reflecting the significance of precise and efficient synthesis methods for compounds structurally related or similar to 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. This synthesis process highlights the challenges and solutions in large-scale production and the handling of complex organic compounds (Qiu et al., 2009).
Understanding Environmental Contaminants :
- Studies on compounds such as polychlorinated dibenzothiophenes provide insights into the environmental impact and sources of contamination related to manufacturing processes involving chlorinated compounds. This knowledge is crucial in understanding and mitigating the environmental presence of complex chemicals like 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (Huntley et al., 1994).
Chemical Analysis and Antioxidant Activity :
- Research on assays such as the ABTS/PP Decolorization Assay provides a foundation for understanding the antioxidant capacity and reaction pathways of various compounds, which can be crucial for compounds structurally related to 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, used in pharmacological or food industry contexts (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2S/c24-17-10-8-16(9-11-17)22-20-7-2-1-6-19(20)21(13-26)23(27-22)28-14-15-4-3-5-18(25)12-15/h3-5,8-12H,1-2,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGEWGHQUXUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)
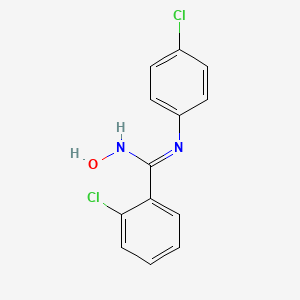

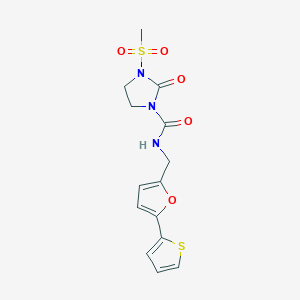
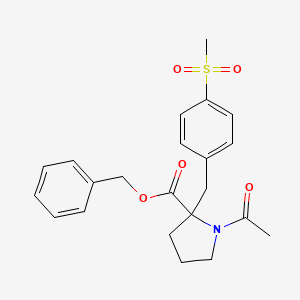
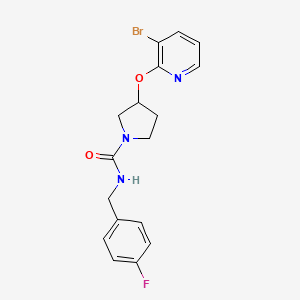
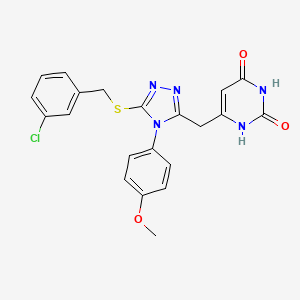
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)